![molecular formula C16H18N2O B5631265 N,N-dimethyl-2-[4-(5-methylpyridin-3-yl)phenyl]acetamide](/img/structure/B5631265.png)
N,N-dimethyl-2-[4-(5-methylpyridin-3-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The exploration and study of N,N-dimethyl-2-[4-(5-methylpyridin-3-yl)phenyl]acetamide encompass a wide array of research areas, including organic synthesis, molecular structure elucidation, and the investigation of its chemical and physical properties. This compound is part of a broader class of chemicals known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis.
Synthesis Analysis
Research efforts have focused on the synthesis of related acetamide derivatives, employing various organic synthesis techniques. For instance, Duran and Canbaz (2013) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivative compounds by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, utilizing NMR, FTIR, MS, and elemental analysis for structure confirmation (Duran & Canbaz, 2013).
Molecular Structure Analysis
The molecular structure and conformational analysis of related compounds have been a subject of study, revealing insights into their geometric and electronic structures. For example, Narayana et al. (2016) investigated different molecular conformations co-existing in acetamide derivatives, employing hydrogen bonding in zero, one, and two dimensions for structural stabilization (Narayana et al., 2016).
Chemical Reactions and Properties
Research into the chemical reactions and properties of acetamide derivatives has highlighted their reactivity and potential applications. The study by Sunder and Maleraju (2013) on the synthesis of novel acetamides with anti-inflammatory activity exemplifies the exploration of chemical reactivity and biological properties of these compounds (Sunder & Maleraju, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the applications and handling of these compounds. Although specific data on "N,N-dimethyl-2-[4-(5-methylpyridin-3-yl)phenyl]acetamide" are scarce, related research focuses on determining these properties through experimental studies.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are fundamental aspects of acetamide derivatives research. Studies, such as the pKa determination by Duran and Canbaz (2013), provide valuable insights into the chemical behavior of these compounds (Duran & Canbaz, 2013).
Orientations Futures
The potential future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. This could involve in-depth molecular docking simulations to confirm the potential biological effects of the compound by establishing a binding pattern with various receptors .
Propriétés
IUPAC Name |
N,N-dimethyl-2-[4-(5-methylpyridin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-8-15(11-17-10-12)14-6-4-13(5-7-14)9-16(19)18(2)3/h4-8,10-11H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCPBZHLCDHKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CC=C(C=C2)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-2-[4-(5-methylpyridin-3-YL)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

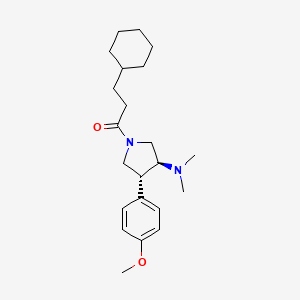
![3-[(2-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5631189.png)
![3,5-dichloro-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}-N,4-dimethylbenzamide](/img/structure/B5631201.png)
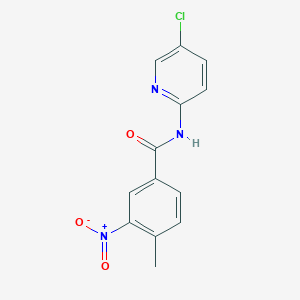
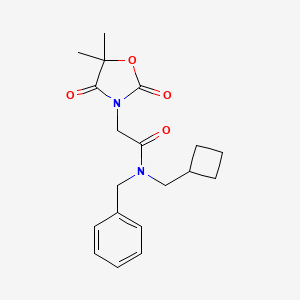
![2-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5631229.png)

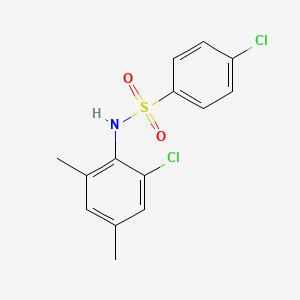
![N-[4-(aminosulfonyl)benzyl]-4-(dimethylamino)benzamide](/img/structure/B5631258.png)
![ethyl {2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5631263.png)
![[4-(6-isopropylpyrimidin-4-yl)-1-methylpiperazin-2-yl]methanol](/img/structure/B5631270.png)
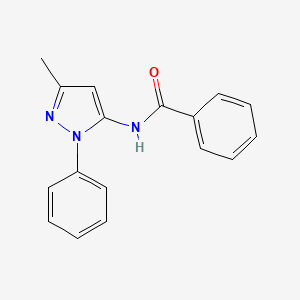
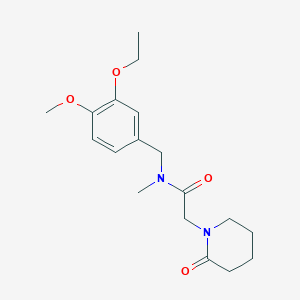
![[1-(3,4-dichlorobenzyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5631283.png)